Cas no 1494595-06-0 (3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid)

3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid is a sulfonamide derivative with a hydroxyl and carboxylic acid functional group, offering versatile reactivity for synthetic and pharmaceutical applications. Its structure enables potential use as an intermediate in organic synthesis, particularly in the development of bioactive molecules. The compound’s sulfonamide moiety enhances stability and binding affinity, while the hydroxy and carboxyl groups provide sites for further functionalization. This makes it valuable for designing prodrugs, enzyme inhibitors, or chelating agents. Its balanced hydrophilicity and lipophilicity may also improve solubility profiles in formulation studies. Suitable for research applications, it demonstrates utility in medicinal chemistry and material science.
3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid structure
1494595-06-0 structure
Product name:3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid
CAS No:1494595-06-0
MF:C7H15NO5S
MW:225.262701272964
MDL:MFCD21707380
CID:5606480
PubChem ID:66168145

3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-910307
    • AKOS015511256
    • CS-0263945
    • 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid
    • 1494595-06-0
    • Propanoic acid, 3-[(butylsulfonyl)amino]-2-hydroxy-
    • MDL: MFCD21707380
    • Inchi: 1S/C7H15NO5S/c1-2-3-4-14(12,13)8-5-6(9)7(10)11/h6,8-9H,2-5H2,1H3,(H,10,11)
    • InChI Key: AJXRGTLGJCQBQZ-UHFFFAOYSA-N
    • SMILES: S(CCCC)(NCC(C(=O)O)O)(=O)=O

Computed Properties

  • Exact Mass: 225.06709375g/mol
  • Monoisotopic Mass: 225.06709375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Predicted)
  • Boiling Point: 433.5±55.0 °C(Predicted)
  • pka: 3.36±0.11(Predicted)

3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-910307-0.25g
3-(butane-1-sulfonamido)-2-hydroxypropanoic acid
1494595-06-0 95.0%
0.25g
$188.0 2025-02-21
Enamine
EN300-910307-10g
3-(butane-1-sulfonamido)-2-hydroxypropanoic acid
1494595-06-0 95%
10g
$2024.0 2023-09-01
Enamine
EN300-910307-1g
3-(butane-1-sulfonamido)-2-hydroxypropanoic acid
1494595-06-0 95%
1g
$470.0 2023-09-01
1PlusChem
1P028BZ2-500mg
3-(butane-1-sulfonamido)-2-hydroxypropanoicacid
1494595-06-0 95%
500mg
$499.00 2023-12-21
1PlusChem
1P028BZ2-5g
3-(butane-1-sulfonamido)-2-hydroxypropanoicacid
1494595-06-0 95%
5g
$1748.00 2023-12-21
Enamine
EN300-910307-2.5g
3-(butane-1-sulfonamido)-2-hydroxypropanoic acid
1494595-06-0 95.0%
2.5g
$923.0 2025-02-21
Enamine
EN300-910307-5.0g
3-(butane-1-sulfonamido)-2-hydroxypropanoic acid
1494595-06-0 95.0%
5.0g
$1364.0 2025-02-21
Enamine
EN300-910307-5g
3-(butane-1-sulfonamido)-2-hydroxypropanoic acid
1494595-06-0 95%
5g
$1364.0 2023-09-01
1PlusChem
1P028BZ2-2.5g
3-(butane-1-sulfonamido)-2-hydroxypropanoicacid
1494595-06-0 95%
2.5g
$1203.00 2023-12-21
Enamine
EN300-910307-0.1g
3-(butane-1-sulfonamido)-2-hydroxypropanoic acid
1494595-06-0 95.0%
0.1g
$132.0 2025-02-21

Additional information on 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid

Introduction to 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid (CAS No. 1494595-06-0)

3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1494595-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a unique sulfonamido and hydroxypropanoic acid moiety, exhibits a distinct chemical profile that makes it a valuable candidate for various research applications. The structural features of this molecule contribute to its potential utility in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.

The sulfonamido group (-SO₂NH₂) is a well-known pharmacophore in medicinal chemistry, often incorporated into molecules to enhance binding affinity and metabolic stability. In the context of 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid, this group is attached to a butyl chain, which may influence its solubility and interactions with biological targets. The presence of the hydroxypropanoic acid moiety further adds to the compound's versatility, allowing for potential modifications that could fine-tune its pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid with biological receptors with greater precision. Studies suggest that the sulfonamido group can form hydrogen bonds with polar residues in protein targets, enhancing binding efficacy. Additionally, the hydroxypropanoic acid side chain may participate in hydrophobic interactions or salt bridge formation, depending on the local environment within the target protein.

One of the most promising areas of research involving 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid is its potential application in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Emerging evidence indicates that sulfonamide derivatives can interfere with key enzymes and signaling molecules involved in inflammation. The specific structural features of 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid may allow it to selectively inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators.

Furthermore, the hydroxypropanoic acid moiety may contribute to the compound's ability to interact with cellular membranes or extracellular matrices, potentially influencing drug delivery systems. Researchers are exploring ways to leverage this property for targeted drug delivery, where 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid could serve as a linker or chelating agent in nanoparticle formulations. Such applications could enhance bioavailability and reduce off-target effects, making it an attractive candidate for next-generation therapeutics.

In vitro studies have begun to uncover the mechanistic details of how 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid exerts its effects. Initial experiments suggest that the compound can modulate the activity of certain kinases and phosphatases, which are integral to cellular signaling cascades. By inhibiting or activating these enzymes, 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid may alter downstream signaling events that regulate cell growth, differentiation, and apoptosis. These findings are particularly relevant in oncology research, where dysregulation of such pathways is common in cancer cells.

The synthesis of 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid has also been optimized for scalability and purity, ensuring that researchers have access to high-quality material for their studies. Modern synthetic techniques, including continuous flow chemistry and enzymatic catalysis, have improved yields and reduced byproduct formation. These advancements make it feasible to conduct large-scale investigations without compromising on quality.

As interest in personalized medicine grows, compounds like 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid are being evaluated for their potential use in combination therapies. By pairing this compound with other agents that target different aspects of disease pathology, researchers aim to develop more comprehensive treatment strategies. Preliminary data suggest that such combinations could synergize to produce therapeutic effects superior to those observed with single-agent treatments.

The safety profile of 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid is another critical consideration in its development as a therapeutic agent. Preclinical toxicity studies have been conducted to assess its potential side effects and determine safe dosage ranges. These studies include evaluations of acute toxicity, chronic exposure effects, and potential interactions with other drugs. While further research is needed to fully characterize its safety profile, initial findings are encouraging and support continued exploration.

Future directions for research on 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid include exploring its role in neurodegenerative diseases and metabolic disorders. The compound's ability to interact with biological targets suggests it may have applications beyond inflammation and cancer treatment. For instance, studies are underway to investigate whether it can modulate neurotransmitter release or receptor activity in neural tissues. Similarly, its effects on metabolic pathways could make it relevant for conditions such as diabetes or obesity.

The integration of machine learning and artificial intelligence into drug discovery has also opened new possibilities for utilizing 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid effectively. AI-driven platforms can predict how modifications to its structure might enhance its pharmacological properties or reduce toxicity risks. This approach accelerates the iterative process of drug design by allowing researchers to generate hypotheses about potential analogs more quickly than traditional methods alone.

In conclusion,3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid (CAS No. 1494595-06-0) represents a promising compound with diverse applications in pharmaceutical research and development. Its unique structural features make it a versatile tool for modulating biological pathways associated with inflammation、cancer、and other diseases。With ongoing advancements in synthetic chemistry、computational modeling、and therapeutic strategies,this compound holds significant potential for improving human health through innovative medical interventions。

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